Beta-Amyloid (1-41) is derived from the amyloid precursor protein, which is a transmembrane protein found in various tissues, including the brain. The cleavage of this protein by enzymes known as secretases leads to the production of different lengths of beta-amyloid peptides. The accumulation of these peptides, particularly Beta-Amyloid (1-41) and Beta-Amyloid (1-42), is linked to neurotoxic effects that contribute to neuronal death and cognitive decline.
Beta-Amyloid (1-41) can be classified as a neurotoxic peptide and falls under the category of amyloidogenic peptides. It is characterized by its aggregation propensity, leading to the formation of insoluble fibrils that disrupt cellular function.
The synthesis of Beta-Amyloid (1-41) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide.
Recombinant DNA technology involves inserting the gene coding for amyloid precursor protein into an expression system, such as bacteria or yeast, which then produces the peptide through natural cellular processes.
In solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups during each step. Once synthesis is complete, the protecting groups are removed, yielding the final product. The purity and yield can be assessed using high-performance liquid chromatography.
In recombinant methods, post-translational modifications may occur, which can affect the properties of the synthesized peptide. Purification techniques such as affinity chromatography or size-exclusion chromatography are often employed to isolate Beta-Amyloid (1-41) from other cellular components.
Beta-Amyloid (1-41) has a specific molecular structure characterized by its sequence of amino acids. The sequence includes hydrophobic residues that promote aggregation into fibrils.
The molecular formula for Beta-Amyloid (1-41) is C201H313N45O61S, with a molecular weight of approximately 4330 Da. The three-dimensional structure reveals a tendency to form beta-sheet conformations, which are crucial for its aggregation behavior.
Beta-Amyloid (1-41) undergoes several chemical reactions that contribute to its aggregation and toxicity:
The kinetics of aggregation can be studied using techniques like Thioflavin T fluorescence assays or circular dichroism spectroscopy to monitor conformational changes during aggregation.
The mechanism by which Beta-Amyloid (1-41) exerts its neurotoxic effects involves several steps:
Studies have shown that even low concentrations of soluble oligomers can impair synaptic plasticity and trigger apoptotic pathways in neurons.
Beta-Amyloid (1-41) is typically a white to off-white powder when lyophilized. It is soluble in water at physiological pH but tends to aggregate over time.
The peptide exhibits amphipathic properties due to its hydrophilic and hydrophobic regions, influencing its interaction with cell membranes and other proteins. Its stability can be affected by factors such as temperature, pH, and ionic strength.
Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are commonly used to characterize its structural properties and confirm identity.
Beta-Amyloid (1-41) has significant implications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3